2-(Phenoxymethyl)benzoic acid
Overview
Description
2-(Phenoxymethyl)benzoic acid is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.2433 g/mol . It is also known by other names such as benzoic acid, 2-(phenoxymethyl)- and o-(phenoxymethyl)benzoic acid . This compound is characterized by the presence of a benzoic acid moiety substituted with a phenoxymethyl group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of phenol with benzyl chloride in the presence of a base to form phenoxymethylbenzene, which is then oxidized to this compound . Another method involves the conversion of a phenol to the phenolate in the presence of a basic diluent, followed by mixing with a suitable reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxymethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Phenoxymethyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- o-(Phenoxymethyl)benzoic acid
- α-Phenoxy-o-toluic acid
- 3,5-dimethoxy-4-methylbenzoic acid
- 2-Methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-(Phenoxymethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(phenoxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNORODREYVARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038781 | |
Record name | 2-(Phenoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724-98-1 | |
Record name | 2-(Phenoxymethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=724-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenoxymethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000724981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(phenoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Phenoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(phenoxymethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(PHENOXYMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1F23EG53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dibenzo[b,e]oxepin-11(6H)-one scaffold in drug discovery, and how is 2-(phenoxymethyl)benzoic acid related to this scaffold?
A: The dibenzo[b,e]oxepin-11(6H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities including antidepressant, anxiolytic, antipsychotic, antitumor, and anti-inflammatory properties. this compound serves as a key starting material for synthesizing dibenzo[b,e]oxepin-11(6H)-ones. [] Specifically, intramolecular acylation of this compound derivatives can efficiently yield these tricyclic compounds. []
Q2: A study mentions a novel and efficient method for synthesizing dibenzo[b,e]oxepin-11(6H)-ones from this compound. Can you elaborate on this method and its advantages?
A: The study describes a novel method utilizing a cooperative system of tin(II) chloride (SnCl2) and dichloromethyl methyl ether (DCME) for the direct intramolecular acylation of 2-(phenoxymethyl)benzoic acids. [] This approach offers several advantages:
- Efficiency: The reaction proceeds with good to excellent yields. []
- Regioselectivity: The method exhibits high regioselectivity, favoring the desired dibenzo[b,e]oxepin-11(6H)-one product. []
- Functional Group Tolerance: The reaction conditions are compatible with a wide variety of functional groups on the this compound starting material. []
- Scalability: The method has been successfully applied to the scalable synthesis of Doxepin, a tricyclic antidepressant containing the dibenzo[b,e]oxepin-11(6H)-one scaffold. []
Q3: How has Caenorhabditis elegans been utilized in research related to this compound derivatives?
A: Caenorhabditis elegans serves as an effective and cost-efficient model organism for anthelmintic drug discovery. [] Researchers synthesized a series of dibenzo[b,e]oxepin-11(6H)-ones from this compound and evaluated their anthelmintic activity using C. elegans. [] This nematode model allows for rapid screening and preliminary assessment of potential anthelmintic drug candidates.
Q4: What are thioureides, and how do they relate to this compound in the context of this research?
A: Thioureides are a class of chemical compounds characterized by the presence of a thiourea group (-NH-CS-NH-) within their structure. Research has explored the synthesis and anti-parasitic activity of thioureides derived from this compound. [, ] These compounds represent a novel class of potential anti-parasitic agents. []
Q5: Besides the synthesis of dibenzo[b,e]oxepin-11(6H)-ones and thioureides, are there other reported applications of this compound derivatives in scientific research?
A: Yes, this compound derivatives have shown potential for modulating RNA-binding proteins. [] While the specific mechanism of action and downstream effects require further investigation, this area of research highlights the potential of these compounds beyond their previously explored applications. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.